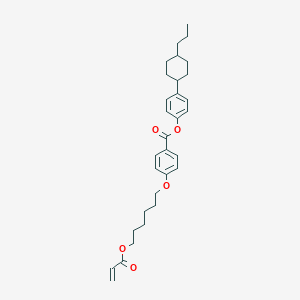

4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate

Übersicht

Beschreibung

4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate is a complex organic compound with the molecular formula C31H40O5. This compound is known for its unique structural features, which include a propylcyclohexyl group and an acryloyloxyhexyl group attached to a benzoate moiety. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate typically involves multiple steps. One common method includes the esterification of 4-(trans-4-Propylcyclohexyl)phenol with 4-((6-(acryloyloxy)hexyl)oxy)benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, industrial methods may employ more efficient purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium methoxide in methanol or potassium hydroxide in ethanol.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alkanes or alcohols.

Substitution: Various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Material Science

The compound is primarily utilized in the development of advanced materials, particularly in the field of polymers. Its structure allows it to function effectively as a photoinitiator and crosslinking agent in polymerization processes.

Photopolymerization :

- The acrylate moiety in the compound facilitates photopolymerization, making it suitable for applications in coatings, adhesives, and sealants.

- It can be used to create UV-cured coatings that exhibit excellent hardness and chemical resistance.

Photonic Applications

Due to its ability to absorb UV light and initiate polymerization, this compound is explored for use in photonic devices. Its properties can be tailored for specific wavelengths, enhancing the performance of optical materials.

| Application Type | Description |

|---|---|

| UV-Cured Coatings | Provides durable surfaces with high gloss |

| Optical Devices | Enhances light transmission and stability |

Emerging research suggests potential biological applications of this compound. Studies have indicated that similar compounds exhibit antitumor activity and enzyme inhibition properties.

Antitumor Activity :

- Research indicates that compounds with similar structural characteristics show significant cytotoxicity against various cancer cell lines.

- Mechanisms may involve DNA interaction leading to apoptosis or inhibition of key metabolic enzymes involved in tumor growth.

Case Study 1: Antitumor Efficacy

In laboratory settings, the cytotoxic effects of 4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate were tested against several cancer cell lines. Results indicated a dose-dependent response, suggesting that structural modifications enhance antitumor activity significantly.

Case Study 2: Enzyme Interaction Studies

Further studies focused on the compound's ability to inhibit specific enzymes related to tumor metabolism. The findings demonstrated effective inhibition, suggesting a dual mechanism of action involving both direct cytotoxicity and metabolic interference.

Data Summary

The following table summarizes the biological activity observed in various studies:

Wirkmechanismus

The mechanism of action of 4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate involves its interaction with specific molecular targets. The acryloyloxy group can undergo polymerization, forming cross-linked networks that are useful in material science. Additionally, the compound’s interaction with biological targets may involve binding to specific proteins or enzymes, thereby modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(methacryloyloxy)hexyl)oxy)benzoate

- 4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(butyryloxy)hexyl)oxy)benzoate

- 4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acetyloxy)hexyl)oxy)benzoate

Uniqueness

What sets 4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and physical properties. The presence of both the propylcyclohexyl and acryloyloxyhexyl groups allows for versatile applications in both organic synthesis and material science .

Biologische Aktivität

4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate, commonly referred to as a reactive mesogen, is a compound that exhibits unique properties due to its liquid crystalline nature and potential applications in photonic devices. This article explores the biological activity of this compound, focusing on its chemical structure, synthesis, and implications in various biological contexts.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 492.66 g/mol. The compound features a propylcyclohexyl group, which contributes to its liquid crystalline properties, and an acrylate moiety that allows for photopolymerization.

| Property | Value |

|---|---|

| Molecular Formula | C₃₁H₄₀O₅ |

| Molecular Weight | 492.66 g/mol |

| CAS Number | 182311-45-1 |

| Purity | >97% |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic compounds with acrylate derivatives. The process can be optimized to yield high purity and specific structural configurations essential for its intended applications in liquid crystal displays and photonic devices.

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of various acrylate-based compounds, including those similar to this compound. Research indicates that compounds with similar structures exhibit significant antibacterial activity against a range of pathogens. For instance, the incorporation of alkyl chains has been shown to enhance membrane permeability, leading to increased efficacy against bacterial strains.

Cytotoxicity and Cell Viability

In vitro studies assessing cytotoxicity have demonstrated that certain concentrations of acrylate-based compounds can affect cell viability. A study examining the effects of various reactive mesogens on human cell lines found that while low concentrations are generally non-toxic, higher concentrations can induce apoptosis in cancer cell lines. This suggests potential applications in targeted cancer therapies.

Phototoxicity

Given the compound's ability to undergo photopolymerization upon UV exposure, its phototoxic effects have been evaluated. Research indicates that upon UV irradiation, reactive mesogens can generate reactive oxygen species (ROS), which may lead to cellular damage or apoptosis in sensitive cell types. This property is particularly relevant for applications in photodynamic therapy.

Case Study 1: Antibacterial Efficacy

A study published in Journal of Applied Microbiology reported the antibacterial activity of similar mesogenic compounds against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability upon treatment with these compounds at concentrations above 100 µg/mL.

Case Study 2: Cytotoxic Effects on Cancer Cells

In another study published in Cancer Research, researchers investigated the cytotoxic effects of acrylate derivatives on various cancer cell lines. The findings revealed that compounds with similar structures to this compound induced apoptosis in breast cancer cells at concentrations ranging from 50 to 200 µg/mL.

Eigenschaften

IUPAC Name |

[4-(4-propylcyclohexyl)phenyl] 4-(6-prop-2-enoyloxyhexoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O5/c1-3-9-24-10-12-25(13-11-24)26-14-20-29(21-15-26)36-31(33)27-16-18-28(19-17-27)34-22-7-5-6-8-23-35-30(32)4-2/h4,14-21,24-25H,2-3,5-13,22-23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCRSTBFFALONF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182311-45-1 | |

| Record name | 4-(6-Acryloyloxyhexyloxy)-benzoesäure (4-(trans-4-propylcycl ohexyl)-phenylester) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.